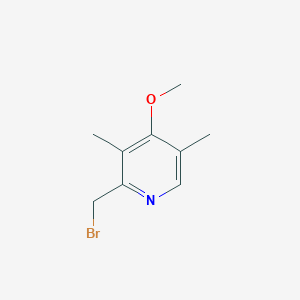

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine (2-BM4M-3,5-DMP) is an aromatic heterocyclic compound with a molecular formula of C9H11BrN. It is a colorless liquid with a high boiling point of 177.5 °C, and is soluble in water. 2-BM4M-3,5-DMP has a wide range of applications in various scientific research fields, such as medicinal chemistry, organic synthesis and biochemistry.

科学的研究の応用

Synthesis of Complex Molecules

Research indicates that derivatives of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine are pivotal in synthesizing complex molecules. For instance, the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride from 2,3,5-trimethylpyridine showcases a multi-step process involving N-oxidation, nitration, methoxylation, acylation, and hydrolysis, followed by chlorination to achieve the desired compound with a significant overall yield (Xu Bao-cai, 2004). This example underscores the compound's utility in synthesizing key intermediates for further chemical research and development.

Heterocyclic Compound Behavior

The interaction of methoxy-dinitropyridines with methoxide ion in dimethyl sulphoxide is a study of significant interest, revealing contrasting behaviors between 2- and 4-methoxy-3,5-dinitropyridines. This research helps understand sigma complexes' formation and stability, providing insights into differential steric and solvation effects on heterocyclic compounds (M. Biffin et al., 1970).

作用機序

Target of Action

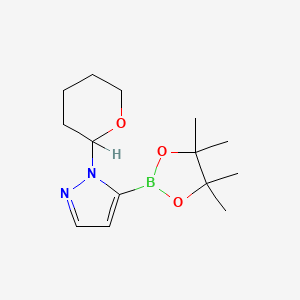

Bromomethyl compounds are often used in suzuki-miyaura cross-coupling reactions , suggesting that the compound may interact with organoboron reagents and palladium catalysts in these reactions.

Mode of Action

The mode of action of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the bromomethyl group may undergo oxidative addition with a palladium catalyst, forming a new Pd-C bond . This is followed by transmetalation, where an organoboron reagent transfers a group to the palladium .

Biochemical Pathways

Given its potential role in suzuki-miyaura cross-coupling reactions , it may influence pathways involving carbon-carbon bond formation.

Pharmacokinetics

Drug likeness parameters, which can indicate adme properties, are influenced by factors such as molecular weight and the presence of functional groups .

Result of Action

As a potential participant in suzuki-miyaura cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, influencing the structure of organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine. Factors such as temperature, light, and pollution could potentially affect its stability and reactivity . .

特性

IUPAC Name |

2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQQPURKUHJPQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544260 |

Source

|

| Record name | 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

780752-32-1 |

Source

|

| Record name | 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1314435.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde](/img/structure/B1314457.png)